2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of methoxy groups on the phenyl ring and the imidazo[1,2-a]pyridine core contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine
Uniqueness
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both imidazo and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-7-6-11(9-15(13)21-3)12-10-18-8-4-5-14(20-2)16(18)17-12/h4-10H,1-3H3 |
InChI Key |
JMBDXQTUQIFXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)OC)OC |
Origin of Product |
United States |
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